molecular formula C6H8N2OS B2755378 1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one CAS No. 1195-10-4

1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one

Cat. No.: B2755378
CAS No.: 1195-10-4
M. Wt: 156.2
InChI Key: OCTAJTSAKZYCIT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of an acid catalyst . The reaction conditions typically include refluxing the reactants in ethanol or another suitable solvent for several hours. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one involves its interaction with various molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis . These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:

    2-Thioxopyrimidines: These compounds have a similar structure but lack the ethyl group at position 1.

    Dihydropyrimidinones: These compounds have a similar pyrimidine ring structure but may have different substituents at positions 1 and 2.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-ethyl-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-2-8-4-3-5(9)7-6(8)10/h3-4H,2H2,1H3,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTAJTSAKZYCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873573
Record name 1-Ethyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-10-4
Record name 1-Ethyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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